molecular formula C16H27NO8 B12450437 Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate

Dimethyl N,N-bis(tert-butoxycarbonyl)-L-aspartate

Cat. No.: B12450437
M. Wt: 361.39 g/mol
InChI Key: ALQXXUHPEAESLZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is a common protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE typically involves the protection of an amino acid derivative with tert-butoxycarbonyl groups. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and better safety profiles compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE undergoes several types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the underlying amino acid structure can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid in dichloromethane.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE: is similar to other Boc-protected amino acids and peptides.

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure and used for similar applications.

Uniqueness

The uniqueness of 1,4-DIMETHYL (2S)-2-[BIS(TERT-BUTOXYCARBONYL)AMINO]BUTANEDIOATE lies in its specific structure, which allows for selective protection of the amine group while leaving other functional groups available for further reactions. This selectivity is particularly valuable in the synthesis of complex molecules where precise control over functional group transformations is required.

Properties

Molecular Formula

C16H27NO8

Molecular Weight

361.39 g/mol

IUPAC Name

dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate

InChI

InChI=1S/C16H27NO8/c1-15(2,3)24-13(20)17(14(21)25-16(4,5)6)10(12(19)23-8)9-11(18)22-7/h10H,9H2,1-8H3/t10-/m0/s1

InChI Key

ALQXXUHPEAESLZ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.